N1,N1-Bis(4,6-dichloro-2-phenylpyrimidin-5-yl)oxalamide
Description
N1,N1-Bis(4,6-dichloro-2-phenylpyrimidin-5-yl)oxalamide is a synthetic organic compound characterized by a central oxalamide backbone symmetrically substituted with two 4,6-dichloro-2-phenylpyrimidin-5-yl groups. This compound is hypothesized to exhibit properties relevant to pharmaceutical or agrochemical applications due to its halogenated aromatic moieties, which are common in bioactive molecules.
Properties
Molecular Formula |
C22H12Cl4N6O2 |
|---|---|
Molecular Weight |
534.2 g/mol |
IUPAC Name |
N',N'-bis(4,6-dichloro-2-phenylpyrimidin-5-yl)oxamide |
InChI |
InChI=1S/C22H12Cl4N6O2/c23-15-13(16(24)29-20(28-15)11-7-3-1-4-8-11)32(22(34)19(27)33)14-17(25)30-21(31-18(14)26)12-9-5-2-6-10-12/h1-10H,(H2,27,33) |
InChI Key |
REKGNJVHQNOTAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)N(C3=C(N=C(N=C3Cl)C4=CC=CC=C4)Cl)C(=O)C(=O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Bis(4,6-dichloro-2-phenylpyrimidin-5-yl)oxalamide typically involves the reaction of 4,6-dichloro-2-phenylpyrimidine with oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The resulting intermediate is then reacted with an amine to form the final oxalamide product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Bis(4,6-dichloro-2-phenylpyrimidin-5-yl)oxalamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine rings can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
N1,N1-Bis(4,6-dichloro-2-phenylpyrimidin-5-yl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1,N1-Bis(4,6-dichloro-2-phenylpyrimidin-5-yl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide ()
- Core Structure : This compound features a pyrimidine ring with bromine and morpholine substituents, contrasting with the dichloro-phenyl substitution in the target compound.
- Functional Groups : The sulfonamide and sulfanyl groups in ’s compound differ significantly from the oxalamide backbone of the target molecule.
- Bioactivity: Sulfonamide derivatives are widely recognized for antimicrobial and enzyme-inhibitory properties.
Pharmacopeial Compounds ()
The compounds listed in include tetrahydropyrimidin-1(2H)-yl butanamide derivatives with complex stereochemistry and phenoxyacetamido groups.
- Key Differences: Backbone: The target compound’s oxalamide core is absent in ’s amide-based structures.
Hypothetical Comparison Table
Given the absence of direct experimental data in the evidence, the table below summarizes structural differences based on substituent analysis:
Biological Activity
N1,N1-Bis(4,6-dichloro-2-phenylpyrimidin-5-yl)oxalamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features two 4,6-dichloro-2-phenylpyrimidin-5-yl moieties linked by an oxalamide functional group. Its molecular weight is approximately 433.17 g/mol.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of pyrimidine have been shown to induce apoptosis in various cancer cell lines. A study highlighted the efficacy of related compounds in inhibiting tumor growth in xenograft models, demonstrating significant tumor volume reduction compared to controls .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | HepG2 | 6.92 - 8.99 | Induces apoptosis via mitochondrial pathway |
| This compound | Various | TBD | TBD |
The proposed mechanism by which this compound exerts its biological effects includes:
- Apoptosis Induction : Similar compounds have been shown to activate caspases and disrupt mitochondrial membrane potential, leading to programmed cell death .
- Cell Cycle Arrest : Studies suggest that these compounds can halt the cell cycle at various checkpoints, particularly the S phase, thereby preventing cancer cell proliferation .
- Inhibition of Key Enzymes : The compound may act as an inhibitor for specific enzymes involved in cell signaling pathways critical for cancer cell survival.
Case Studies
Several studies have focused on the biological activity of pyrimidine derivatives similar to this compound:
- Study on Apoptosis Inducers : A study identified a related compound with an EC50 of 270 nM in human colorectal DLD-1 cells and demonstrated significant tumor growth inhibition in vivo .
- Molecular Docking Studies : Research utilizing molecular docking has indicated that these compounds may target farnesyltransferase, a key enzyme in cancer signaling pathways .
- Comparative Analysis : In comparative studies with known anticancer agents like Sunitinib, derivatives exhibited superior potency against various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
